molecular formula C17H16N2O3 B2397722 1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate CAS No. 1351621-12-9

1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate

Cat. No.: B2397722
CAS No.: 1351621-12-9
M. Wt: 296.326
InChI Key: HWHCVHQNDCLSKC-UHFFFAOYSA-N
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Description

1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the benzimidazole derivative with 2-phenoxypropanoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the methyl and ester groups.

    2-phenoxypropanoic acid: The esterifying agent used in the synthesis.

    Methyl benzimidazole derivatives: Compounds with similar structural features but different substituents.

Uniqueness

1-methyl-1H-1,3-benzodiazol-5-yl 2-phenoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxypropanoate ester enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(21-13-6-4-3-5-7-13)17(20)22-14-8-9-16-15(10-14)18-11-19(16)2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHCVHQNDCLSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC2=C(C=C1)N(C=N2)C)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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